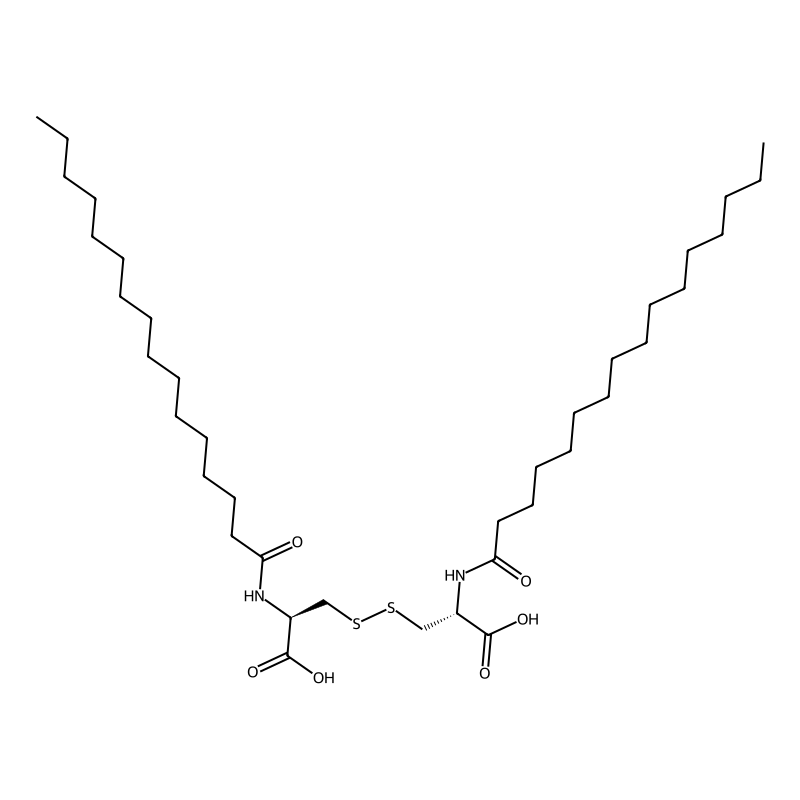L-Cystine, N,N'-bis(1-oxohexadecyl)-

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
L-Cystine, N,N'-bis(1-oxohexadecyl)- is a complex compound derived from the amino acid cystine, which itself is formed by the oxidation of two cysteine molecules linked by a disulfide bond. Cystine plays a crucial role in protein structure and function, serving as a site for redox reactions and contributing to the stability of protein conformations. The specific structure of L-Cystine, N,N'-bis(1-oxohexadecyl)- suggests it has long hydrocarbon chains attached to the nitrogen atoms, which may influence its solubility and biological interactions.
In biological systems, L-Cystine can be reduced back to cysteine under reducing conditions, such as in the presence of thiols like dithiothreitol or mercaptoethanol:
Additionally, the hydrolysis of the ester bonds in L-Cystine, N,N'-bis(1-oxohexadecyl)- can yield fatty acids and other products.
L-Cystine exhibits several biological activities primarily related to its role in protein structure and function. It is involved in:
- Antioxidant Defense: As a precursor to glutathione, L-Cystine contributes to cellular antioxidant capacity.
- Protein Stabilization: The disulfide bonds formed by L-Cystine are critical for maintaining the tertiary and quaternary structures of proteins.
- Detoxification: It plays a role in detoxifying heavy metals through its thiol groups.
Studies have also indicated that L-Cystine may influence neurotransmission and has potential therapeutic effects in conditions like cystic fibrosis due to its mucolytic properties .
L-Cystine can be synthesized through several methods:
- Oxidation of Cysteine: The most straightforward method involves oxidizing cysteine using mild oxidizing agents such as hydrogen peroxide or iodine.
- Chemical Synthesis: Chemical methods may involve coupling reactions where cysteine derivatives are reacted with fatty acid derivatives to form L-Cystine with long hydrocarbon chains.
- Biotechnological Approaches: Fermentation processes using specific strains of bacteria or yeast can produce L-Cystine from simpler substrates.
L-Cystine has various applications across different fields:
- Nutritional Supplements: Used for its antioxidant properties and potential benefits in skin health and aging.
- Pharmaceuticals: Incorporated into formulations for treating conditions like cystic fibrosis and chronic obstructive pulmonary disease due to its mucolytic properties.
- Cosmetics: Included in skin care products for improving skin elasticity and reducing age spots.
Research on L-Cystine's interactions indicates it may influence various biochemical pathways:
- Glutathione Metabolism: L-Cystine serves as a precursor for glutathione synthesis, affecting oxidative stress responses.
- Neurotransmitter Modulation: Some studies suggest that L-Cystine might act as a modulator in GABAergic neurotransmission, impacting mood and anxiety levels .
- Drug Interactions: It may enhance the efficacy of certain drugs by improving cellular uptake or acting synergistically with other antioxidants.
Several compounds share structural or functional similarities with L-Cystine. Here are some notable examples:
| Compound Name | Structure/Functionality | Unique Features |
|---|---|---|
| Cysteamine | A thiol compound that acts as a reducing agent | Contains a primary amine group |
| N-Acetylcysteine | A derivative of cysteine with enhanced bioavailability | Strong antioxidant properties |
| Glutathione | A tripeptide that includes cysteine | Major intracellular antioxidant |
| Dithiothreitol | A reducing agent used in biochemistry | Reduces disulfide bonds |
| Homocysteine | A sulfur-containing amino acid related to cysteine | Involved in methionine metabolism |
L-Cystine's unique aspect lies in its long hydrocarbon chains which may enhance lipid solubility compared to other similar compounds, potentially affecting its absorption and bioactivity.








